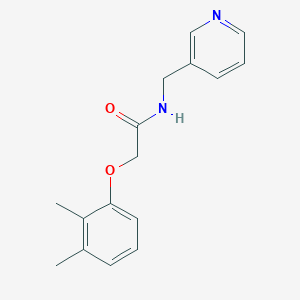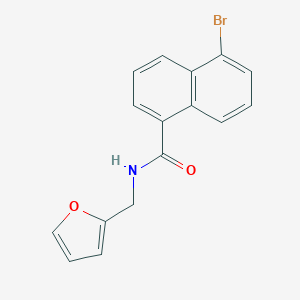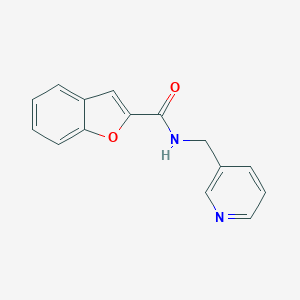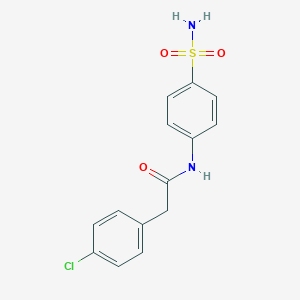![molecular formula C21H16ClN3O2 B245100 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide, also known as BCI-121, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a small molecule inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation, apoptosis, and DNA repair.
Wirkmechanismus
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a small molecule inhibitor of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes such as cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, and N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects by inhibiting CK2 activity and reducing oxidative stress. In inflammation research, CK2 has been shown to play a role in the regulation of inflammatory cytokines, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of cytokines such as IL-1β and TNF-α.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation by inhibiting CK2 activity. In neurodegenerative disease research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects by inhibiting CK2 activity and reducing oxidative stress. In inflammation research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of cytokines such as IL-1β and TNF-α.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for CK2, which allows for the study of the specific effects of CK2 inhibition. However, one limitation of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide. One direction is the development of more potent CK2 inhibitors that may have greater therapeutic potential. Another direction is the study of the effects of CK2 inhibition in other disease models, such as autoimmune diseases and infectious diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide may provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide involves several steps, starting with the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloro-2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 1H-benzimidazole-2-amine to form N-(1H-benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide. Finally, this compound is reacted with 3-bromoaniline to form the desired product, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. In cancer research, CK2 has been shown to be overexpressed in many types of cancer, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor effects in vitro and in vivo. In neurodegenerative disease research, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, and N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects in animal models of these diseases. In inflammation research, CK2 has been shown to play a role in the regulation of inflammatory cytokines, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects in vitro and in vivo.
Eigenschaften
Molekularformel |
C21H16ClN3O2 |
|---|---|
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-8-1-4-11-19(16)27-13-20(26)23-15-7-5-6-14(12-15)21-24-17-9-2-3-10-18(17)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |
InChI-Schlüssel |
MSHWZKMNYQFFJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)



![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B245025.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B245027.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)

![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)